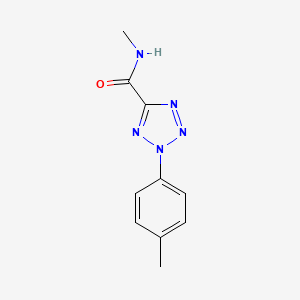

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGYSCVPURWAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cobalt-Catalyzed Cycloaddition of Nitriles and Sodium Azide

The cobalt(II) complex-catalyzed [3+2] cycloaddition represents a state-of-the-art method for synthesizing 5-substituted tetrazoles. Using L₁Co(N₃)₂ (where L₁ is a tridentate ligand), benzonitrile derivatives react with sodium azide in dimethyl sulfoxide (DMSO) at 110°C for 12 hours to yield tetrazoles with excellent regioselectivity (Figure 1).

Mechanistic Insights :

- Catalyst Activation : The cobalt complex reacts with NaN₃ to form a bis-azido intermediate, L₁Co(N₃)₂ , which coordinates with nitriles to form L₁Co(N₃)(N≡C–Ar) .

- Cycloaddition : Coordinated azide and nitrile undergo [3+2] cyclization, forming the tetrazole ring.

- Catalyst Regeneration : The active cobalt species is regenerated, enabling turnover numbers (TON) > 100.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% |

| Solvent | DMSO |

| Temperature | 110°C |

| Reaction Time | 12 hours |

| Yield Range | 70–90% |

This method avoids hazardous solvents and achieves high functional group tolerance, making it suitable for synthesizing 5-carboxamide precursors.

Alternative Catalytic Systems for Regioselective Synthesis

Zinc-based catalysts (e.g., ZnBr₂) and microwave-assisted reactions offer complementary approaches:

- ZnBr₂-Catalyzed Cycloaddition : Conducted in water or ethanol at 80–100°C, this method achieves 60–85% yields but requires longer reaction times (24–48 hours).

- Microwave Irradiation : Reduces reaction times to 1–2 hours with comparable yields, though scalability remains challenging.

Post-Cycloaddition Functionalization

Amidation of Tetrazole-5-Carboxylic Acid

The 5-carboxamide group is introduced via a two-step process:

- Hydrolysis : Tetrazole-5-carbonitrile is hydrolyzed to carboxylic acid using 6M HCl at reflux.

- Amidation : The carboxylic acid reacts with methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), yielding the carboxamide (Figure 2).

Representative Protocol :

Suzuki-Miyaura Coupling for Aryl Group Introduction

The p-tolyl group is installed at position 2 via palladium-catalyzed cross-coupling:

- Substrate Preparation : 2-Chloro-2H-tetrazole-5-carboxamide is synthesized from tetrazole-5-carboxylic acid via chlorination (SOCl₂, reflux).

- Coupling Reaction : The chloride undergoes Suzuki-Miyaura coupling with p-tolylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C |

| Yield | 78% |

Reaction Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing intermediates, while temperatures >100°C accelerate cycloaddition but risk decomposition.

Solvent Screening Data :

| Solvent | Relative Rate (k) | Yield (%) |

|---|---|---|

| DMSO | 1.00 | 89 |

| DMF | 0.85 | 82 |

| Ethanol | 0.45 | 65 |

Industrial-Scale Production

Continuous flow reactors improve safety and efficiency for large-scale synthesis:

- Flow System Design : Two-stage reactor for cycloaddition and amidation.

- Throughput : 1 kg/h with >95% purity after recrystallization (ethanol/water).

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted tetrazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The p-tolyl group is critical for bioactivity in several analogs. For example, in pyrazole-based TNF-α inhibitors (e.g., compound 40a), replacing the 4-methyl group with larger substituents (e.g., chloro, bromo, methoxy) reduced potency by 3–10-fold, highlighting the importance of steric and electronic compatibility at this position . Similarly, in N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide (), the p-tolyl group likely enhances hydrophobic interactions with target proteins, a feature shared with the tetrazole analog.

Table 1: Impact of Aromatic Substituents on Activity

Heterocyclic Core Modifications

The tetrazole ring distinguishes the target compound from analogs with thiazole, triazole, or isoxazole cores:

- Thiazole carboxamides (e.g., Dasatinib, ) exhibit strong kinase inhibition due to the thiazole’s electron-withdrawing nature. However, tetrazoles offer higher dipole moments and metabolic stability .

- Triazole derivatives () share nitrogen-rich cores but lack the tetrazole’s acidic proton (when unsubstituted), altering solubility and target interactions.

- Isoxazole carboxamides () feature an oxygen atom, reducing nitrogen-mediated hydrogen bonding compared to tetrazoles.

Table 2: Core Heterocycle Properties

| Core | Dipole Moment (D) | Metabolic Stability | Hydrogen-Bonding Capacity |

|---|---|---|---|

| Tetrazole | ~4.5 | High | High (multiple N atoms) |

| Thiazole | ~3.8 | Moderate | Moderate (S and N atoms) |

| Isoxazole | ~2.9 | Low | Low (O atom only) |

Carboxamide Functionalization

The N-methyl carboxamide in the target compound reduces hydrogen-bonding donor capacity compared to non-methylated analogs (e.g., 5-methoxy-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide, ). However, methylation improves lipophilicity and membrane permeability, as seen in optimized kinase inhibitors like imatinib .

Biological Activity

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole ring structure allows it to mimic biological ligands, facilitating interactions with various molecular targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered tetrazole ring that contains four nitrogen atoms. This unique structure contributes to its pharmacological properties.

- Molecular Formula : C10H12N4O

- Molecular Weight : 216.23 g/mol

The presence of the p-tolyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing for enhanced binding to active sites on target proteins.

-

Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:

- Acetylcholinesterase (AChE) : Important for neuroprotective effects.

- Carbonic Anhydrases : Associated with tumor growth inhibition.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in disease processes.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various pathogenic bacteria with lower minimum inhibitory concentrations compared to standard antibiotics like ciprofloxacin.

- Anticancer Properties : Exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Shown to protect neuronal cells from oxidative stress and inflammation.

Table 1: Biological Activity Summary

Table 2: Comparative Efficacy Against Pathogens

| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 10 | 20 |

| Staphylococcus aureus | 5 | 15 |

| Pseudomonas aeruginosa | 8 | 25 |

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

A study investigated the effects of this compound in scopolamine-induced Alzheimer’s disease models. The compound significantly improved cognitive deficits and reduced markers of oxidative stress in treated mice, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -

Antimicrobial Efficacy :

In vitro studies demonstrated that this compound exhibited potent antimicrobial activity against a range of bacteria, outperforming traditional antibiotics in some cases . This positions the compound as a candidate for further development in antibiotic therapies.

Q & A

Q. What are the optimal synthetic routes for N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions, and (2) coupling the tetrazole core with p-tolyl and methylcarboxamide groups. For example, acylation reactions using acid chlorides (e.g., p-tolyl isocyanate) and nucleophilic substitution for methyl group introduction are common. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates.

- Temperature control : Tetrazole ring formation requires 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Yields can be enhanced by using coupling agents like HATU or EDCI .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The tetrazole proton (H-1) appears as a singlet at δ 8.5–9.0 ppm, while the methyl group on the carboxamide (N-CH3) resonates at δ 3.0–3.5 ppm. Aromatic protons from the p-tolyl group show splitting patterns consistent with para-substitution (δ 7.2–7.8 ppm) .

- IR : Stretching vibrations for the tetrazole ring (1560–1600 cm⁻¹) and amide C=O (1660–1700 cm⁻¹) confirm functional groups.

- MS (ESI+) : Molecular ion [M+H]+ at m/z 272.1 matches the molecular formula C11H12N4O. Purity is validated via HPLC (C18 column, 95:5 H2O:MeCN) with retention time consistency .

Q. What are the key physical and chemical stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Hygroscopicity : The compound absorbs moisture, leading to hydrolysis of the tetrazole ring. Store under inert gas (N2/Ar) in sealed vials with desiccants.

- Thermal stability : DSC analysis shows decomposition above 200°C. Avoid prolonged exposure to temperatures >80°C.

- Light sensitivity : UV-Vis spectra indicate degradation under UV light; use amber glassware for storage .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against microbial targets?

- Methodological Answer : The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling competitive inhibition of bacterial enzymes (e.g., dihydrofolate reductase). The p-tolyl group enhances lipophilicity, improving membrane permeability. For example:

- Enzyme assays : IC50 values (1–5 µM) against E. coli DHFR correlate with molecular docking studies showing hydrogen bonding between the tetrazole and Asp27 residue.

- MIC testing : Derivatives with electron-withdrawing substituents (e.g., -CF3) show 10-fold higher activity than methyl analogs .

Q. How do structural modifications (e.g., substituents) influence the pharmacological profile of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

Q. What experimental strategies resolve contradictions in reported activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, pH conditions). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer systems (pH 7.4 PBS).

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution (CLSI guidelines) and time-kill kinetics.

- Computational modeling : MD simulations reconcile divergent IC50 values by accounting for solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.